![molecular formula C18H15N3O2 B3082083 3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid CAS No. 1119450-53-1](/img/structure/B3082083.png)
3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid
Overview
Description
The compound “3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, connected to a benzoic acid group . The pyrimidine ring is also substituted with a 4-methylphenyl group .
Molecular Structure Analysis
The molecular formula of the compound is C18H15N3O2, and it has a molecular weight of 305.33 . The structure includes a pyrimidinyl ring attached to a benzoic acid group and a 4-methylphenyl group .Scientific Research Applications
- Results : Several compounds exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also non-toxic to human cells .
- Example : 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited potent activity, inducing apoptosis-related processes .
Anti-Tubercular Activity
Antiproliferative Activity
Other Applications
Future Directions
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown activity against Leishmania aethiopica and Plasmodium berghei .
Mode of Action
A molecular docking study conducted on similar compounds has shown a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth or survival of the pathogens.
Biochemical Pathways
Similar compounds have been shown to exhibit antileishmanial and antimalarial activities, suggesting they may interfere with the biochemical pathways essential for the survival and replication of leishmania and plasmodium species .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may inhibit the growth or survival of leishmania and plasmodium species .
properties
IUPAC Name |
3-[[6-(4-methylphenyl)pyrimidin-4-yl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-5-7-13(8-6-12)16-10-17(20-11-19-16)21-15-4-2-3-14(9-15)18(22)23/h2-11H,1H3,(H,22,23)(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJOFRRORQFSGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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